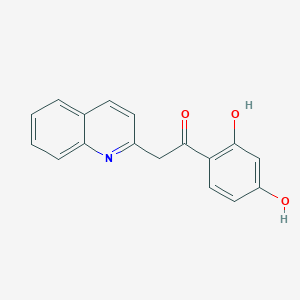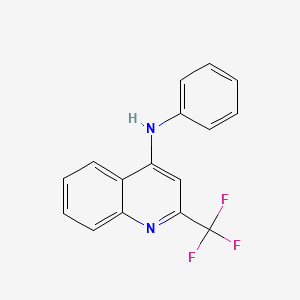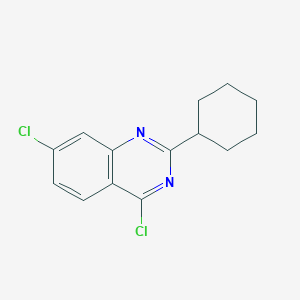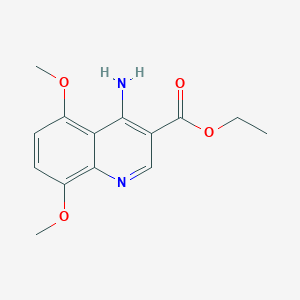
6-Chloro-3-(methylamino)-2-phenylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-(methylamino)-2-phenylquinazolin-4(3H)-one is a quinazoline derivative with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a chloro group, a methylamino group, and a phenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(methylamino)-2-phenylquinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives and formamide.
Introduction of Substituents: The chloro, methylamino, and phenyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride, while the methylamino group can be introduced through nucleophilic substitution using methylamine.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired quinazoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
6-Chloro-3-(methylamino)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the quinazoline core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted quinazoline derivatives with various functional groups replacing the chloro group.
科学的研究の応用
6-Chloro-3-(methylamino)-2-phenylquinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of anticancer, antiviral, and antimicrobial drugs.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, as well as its interactions with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Material Science:
作用機序
The mechanism of action of 6-Chloro-3-(methylamino)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in disease pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Intercalating into DNA strands, thereby disrupting DNA replication and transcription processes.
類似化合物との比較
Similar Compounds
6-Chloro-2-phenylquinazolin-4(3H)-one: Lacks the methylamino group, which may affect its biological activity and chemical reactivity.
3-(Methylamino)-2-phenylquinazolin-4(3H)-one: Lacks the chloro group, which may influence its pharmacological properties.
6-Chloro-3-amino-2-phenylquinazolin-4(3H)-one: Contains an amino group instead of a methylamino group, potentially altering its interaction with biological targets.
Uniqueness
6-Chloro-3-(methylamino)-2-phenylquinazolin-4(3H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the chloro and methylamino groups may enhance its reactivity and selectivity in various applications, making it a valuable compound for research and development.
特性
CAS番号 |
60512-90-5 |
|---|---|
分子式 |
C15H12ClN3O |
分子量 |
285.73 g/mol |
IUPAC名 |
6-chloro-3-(methylamino)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C15H12ClN3O/c1-17-19-14(10-5-3-2-4-6-10)18-13-8-7-11(16)9-12(13)15(19)20/h2-9,17H,1H3 |
InChIキー |
COPGHTPDTZPFPH-UHFFFAOYSA-N |
正規SMILES |
CNN1C(=NC2=C(C1=O)C=C(C=C2)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-Chloro-4-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842181.png)
![9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B11842183.png)



![8-[5-(Propan-2-ylamino)pentan-2-ylamino]quinolin-6-ol](/img/structure/B11842200.png)


![Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B11842220.png)




